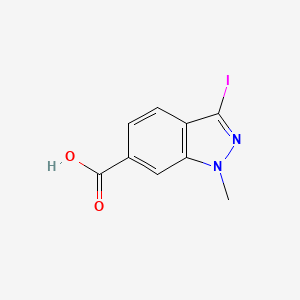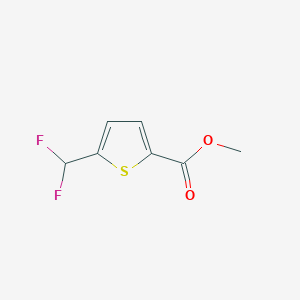
Methyl 5-(difluoromethyl)thiophene-2-carboxylate
Vue d'ensemble
Description
“Methyl 5-(difluoromethyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C7H6F2O2S . It has a molecular weight of 192.19 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H6F2O2S/c1-11-7(10)5-3-2-4(12-5)6(8)9/h2-3,6H,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid or liquid compound . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .Applications De Recherche Scientifique
Methyl 5-(difluoromethyl)thiophene-2-carboxylate has been widely studied in the scientific community due to its potential applications in organic synthesis and therapeutic uses. It has been used as a building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a starting material for the synthesis of a variety of fluorinated molecules. Additionally, this compound has been studied for its potential therapeutic uses, including its potential to act as an anti-inflammatory agent and its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).
Mécanisme D'action
Target of Action
The primary targets of Methyl 5-(difluoromethyl)thiophene-2-carboxylate are currently unknown. This compound is a derivative of thiophene, a class of compounds known to exhibit a variety of biological effects . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects . .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Methyl 5-(difluoromethyl)thiophene-2-carboxylate in laboratory experiments include its availability, its low cost, and its versatility. Additionally, this compound is a relatively non-toxic compound and is relatively stable in the presence of a variety of solvents. The limitations of using this compound in laboratory experiments include its low solubility in water and its limited shelf life.
Orientations Futures
The potential future directions of Methyl 5-(difluoromethyl)thiophene-2-carboxylate research include further studies into its therapeutic potential, its use in organic synthesis, and its potential applications in other areas. Additionally, further studies into the mechanism of action of this compound, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments could provide valuable insight into its potential uses. Additionally, further research into the potential applications of this compound in other areas, such as agriculture, could provide valuable insight into its potential uses.
Safety and Hazards
Propriétés
IUPAC Name |
methyl 5-(difluoromethyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2S/c1-11-7(10)5-3-2-4(12-5)6(8)9/h2-3,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSSBKAZAWFHPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



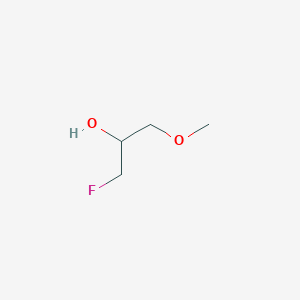

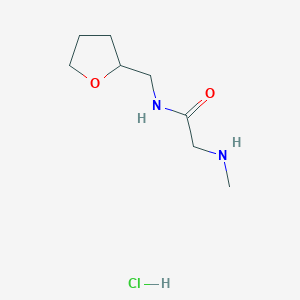
![3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1452398.png)

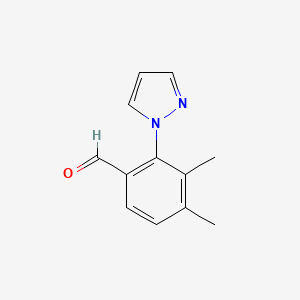
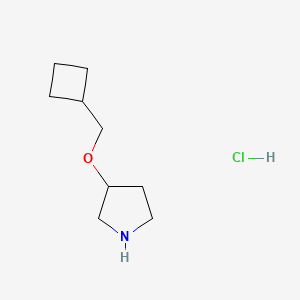
![3-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1452403.png)

![Methyl 4-[(3-azetidinyloxy)methyl]benzoate](/img/structure/B1452408.png)
![4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452409.png)
